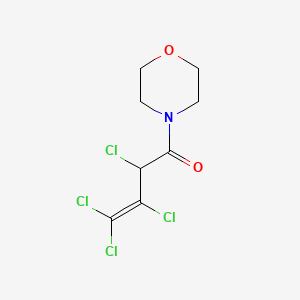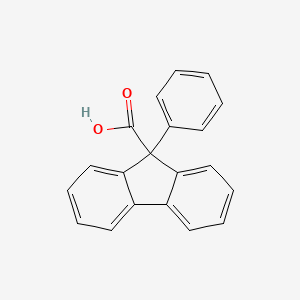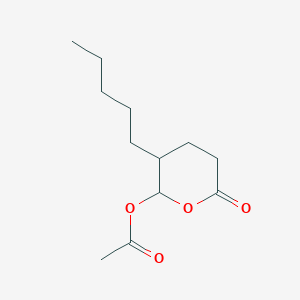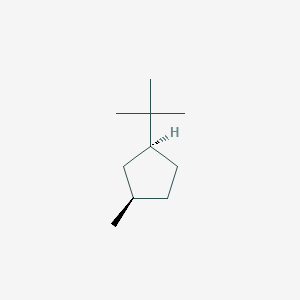
(1S,3R)-1-tert-Butyl-3-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-1-tert-Butyl-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group at the first carbon and a methyl group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-1-tert-Butyl-3-methylcyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane as the core structure.
Introduction of tert-Butyl Group: A tert-butyl group is introduced at the first carbon through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Group: The methyl group is introduced at the third carbon via a similar Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction conditions and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of tert-butylcyclopentanone or 3-methylcyclopentanone.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of tert-butyl-3-bromocyclopentane or tert-butyl-3-chlorocyclopentane.
Chemistry:
Chiral Synthesis: The compound’s stereochemistry makes it valuable in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance enantioselectivity.
Biology and Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with specific biological activities.
Biomolecular Interactions: It can be used to study interactions with enzymes and receptors due to its defined stereochemistry.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Fragrance and Flavor Industry: Its derivatives may be used in the formulation of fragrances and flavors.
Wirkmechanismus
The mechanism by which (1S,3R)-1-tert-Butyl-3-methylcyclopentane exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(1S,3S)-1-tert-Butyl-3-methylcyclopentane: Differing only in the stereochemistry at the third carbon, this compound may exhibit different reactivity and biological activity.
tert-Butylcyclopentane: Lacks the methyl group, leading to different chemical and physical properties.
3-Methylcyclopentane: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness: (1S,3R)-1-tert-Butyl-3-methylcyclopentane is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
13398-31-7 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(1S,3R)-1-tert-butyl-3-methylcyclopentane |
InChI |
InChI=1S/C10H20/c1-8-5-6-9(7-8)10(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
VAHRVGZBYAAYPN-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C1)C(C)(C)C |
Kanonische SMILES |
CC1CCC(C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


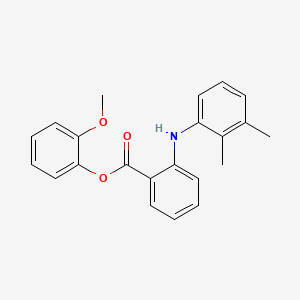
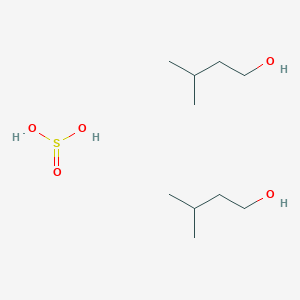

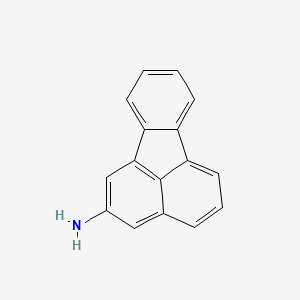


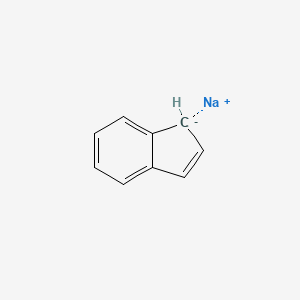
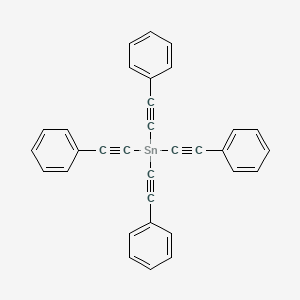

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
